molecular formula C20H36N2O6 B1663054 Dihydroeponemycin CAS No. 126463-64-7

Dihydroeponemycin

Cat. No. B1663054
CAS RN: 126463-64-7
M. Wt: 400.5 g/mol
InChI Key: IUDBVFIQSSOIDB-TWOQFEAHSA-N
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Description

Dihydroeponemycin is an active derivative of eponemycin, an antitumor antibiotic isolated from Streptomyces hygroscopicus . It has a molecular formula of C20H36N2O6 and a molecular weight of 400.51 .


Synthesis Analysis

Dihydroeponemycin has been synthesized from Fmoc-Leu-Cl through Stille coupling with tributylvinyltin, conjugate addition of PhSAlMe2 to the derived enone, and S-oxidation . An analogue of the antitumor and antiangiogenic natural product eponemycin, dihydroeponemycin, was selected for development as an affinity reagent because of its ease of synthesis .


Molecular Structure Analysis

The molecular structure of Dihydroeponemycin has been analyzed in several studies . It selectively targets the 20S proteasome and covalently modifies a subset of catalytic proteasomal subunits .


Chemical Reactions Analysis

Dihydroeponemycin covalently modifies a subset of catalytic proteasomal subunits, binding preferentially to the IFN-gamma-inducible subunits LMP2 and LMP7 . It has been shown to inhibit the three major peptidolytic activities of the proteasome at different rates .


Physical And Chemical Properties Analysis

Dihydroeponemycin has a molecular formula of C20H36N2O6 and a molecular weight of 400.51 . More detailed physical and chemical properties can be found in the Certificate of Analysis .

Scientific Research Applications

Cancer Therapy

Dihydroeponemycin: has been identified as an active derivative of eponemycin, an antitumor antibiotic isolated from Streptomyces hygroscopicus. It exerts its antitumor effects by inhibiting proteasome function, which is crucial for the degradation of key regulatory proteins involved in cell cycle progression . This inhibition can induce apoptosis and may serve as a pharmacological intervention in cancer treatment.

Proteasome Inhibition

This compound selectively targets the 20S proteasome , a multisubunit complex responsible for protein degradationDihydroeponemycin covalently modifies a subset of catalytic proteasomal subunits, particularly binding to the IFN-γ-inducible subunits LMP2 and LMP7 . This selective inhibition is significant for the development of subunit-specific proteasome inhibitors.

Immunology

Given its ability to bind to immunoproteasome subunits, Dihydroeponemycin has potential applications in immunological research. The immunoproteasome plays a role in antigen processing, and modulating its activity could have implications for understanding immune responses and developing treatments for autoimmune diseases .

Neurodegenerative Diseases

Proteasome inhibitors like Dihydroeponemycin are being explored for their potential to treat neurodegenerative diseases. By inhibiting the proteasome, they could prevent the degradation of misfolded proteins that are implicated in conditions such as Alzheimer’s and Parkinson’s disease .

Anti-Angiogenesis

Dihydroeponemycin: also exhibits antiangiogenic properties, which means it can inhibit the growth of new blood vessels. This is particularly useful in cancer research, as preventing angiogenesis can restrict the supply of nutrients to tumors, thereby inhibiting their growth .

Cell Cycle Research

The compound’s impact on the proteasome and, consequently, on cell cycle regulation, makes it a valuable tool for researchers studying the cell cycle. Understanding how Dihydroeponemycin affects the degradation of cyclins and cyclin-dependent kinase inhibitors can shed light on the mechanisms of cell division .

Molecular Biology

In molecular biology, Dihydroeponemycin can be used to study the ubiquitination system. Since the proteasome is involved in the degradation of ubiquitinated proteins, this compound can help elucidate the pathways and control mechanisms of protein turnover .

Chemical Biology

Dihydroeponemycin: serves as a model for designing novel chemotherapeutic strategies. Its mechanism of action provides insights into the synthesis of new compounds that can covalently modify proteasomal subunits for therapeutic purposes .

Mechanism of Action

Target of Action

Dihydroeponemycin, an analogue of the antitumor and antiangiogenic natural product eponemycin, selectively targets the 20S proteasome . It covalently modifies a subset of catalytic proteasomal subunits, binding preferentially to the IFN-γ-inducible subunits LMP2 and LMP7 . The proteasome plays a central role in the degradation of key regulatory proteins such as cyclins, cyclin-dependent kinase inhibitors, and anaphase-inhibitory proteins .

Mode of Action

Dihydroeponemycin interacts with its targets by covalently modifying a subset of catalytic proteasomal subunits . It binds preferentially to the IFN-γ-inducible subunits LMP2 and LMP7 . Moreover, the three major peptidolytic activities of the proteasome are inhibited by dihydroeponemycin at different rates .

Biochemical Pathways

The primary biochemical pathway affected by dihydroeponemycin is the proteasome-mediated degradation pathway . This pathway is crucial for a variety of intracellular processes, such as antigen processing, nuclear factor κB activation, and cell cycle progression . By inhibiting the proteasome, dihydroeponemycin disrupts these processes.

Pharmacokinetics

Its ability to covalently modify proteasomal subunits suggests that it may have good bioavailability and can effectively reach its intracellular targets .

Result of Action

The inhibition of the proteasome by dihydroeponemycin results in a spindle-like cellular morphological change and apoptosis . This is due to the disruption of the degradation of key regulatory proteins, which can lead to cell cycle arrest and ultimately cell death .

Action Environment

Safety and Hazards

Dihydroeponemycin is classified as Acute toxicity, Oral (Category 4), H302 according to the Safety Data Sheet . It is harmful if swallowed and should be handled with care .

properties

IUPAC Name

N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-6-methylheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N2O6/c1-13(2)7-5-6-8-17(25)21-16(10-23)19(27)22-15(9-14(3)4)18(26)20(11-24)12-28-20/h13-16,23-24H,5-12H2,1-4H3,(H,21,25)(H,22,27)/t15-,16-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDBVFIQSSOIDB-TWOQFEAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)C1(CO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)[C@]1(CO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435518
Record name Dihydroeponemycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydroeponemycin

CAS RN

126463-64-7, 2499-33-4
Record name Dihydroeponemycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dihydroeponemycin
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Record name Dihydroeponemycin
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Dihydroeponemycin?

A: Dihydroeponemycin exerts its antitumor and antiangiogenic effects primarily by inhibiting the 20S proteasome. [, , ]. It achieves this by covalently modifying specific catalytic proteasomal subunits, exhibiting a preference for the IFN-gamma-inducible subunits LMP2 and LMP7. []. This binding event disrupts the proteasome's ability to degrade key regulatory proteins, ultimately leading to cell cycle arrest and apoptosis. [].

Q2: How does Dihydroeponemycin's interaction with the proteasome differ from that of humans?

A: Research suggests that the E3 subunit of the Plasmodium falciparum proteasome, a target in malaria treatment, possesses structural differences compared to its human counterpart. []. In silico docking studies indicate that Dihydroeponemycin demonstrates a stronger binding affinity for the Plasmodium falciparum E3 subunit (-3.8) compared to the human E2 subunit (-4.1), suggesting a potential for selective targeting. [].

Q3: What are the structural features of Dihydroeponemycin?

A: Dihydroeponemycin is a modified peptide containing an epoxyketone group. [, ]. While its exact molecular formula and weight might vary slightly depending on the specific derivative, research points to the importance of the epoxyketone moiety for its biological activity. [, ]. The stereochemistry of the epoxide ring has also been determined to be crucial for its activity. [].

Q4: Have any computational studies been conducted to understand the interaction of Dihydroeponemycin with its target?

A: Yes, molecular docking studies employing AUTODOCK VINA PYRX software have been used to model the interaction between Dihydroeponemycin and both the E3 and E2 subunits of the proteasome. []. These simulations provide insights into the binding affinity and potential interactions at the molecular level, aiding in understanding the compound's mechanism of action. Theoretical studies have also been conducted to elucidate the inhibition mechanism of Dihydroeponemycin on the human 20S proteasome. [, ].

Q5: Is there evidence that Dihydroeponemycin affects gene expression in treated cells?

A: Studies on glioma cells treated with Dihydroeponemycin and a fraction containing related epoxyketone compounds from Streptomyces sp. BRA-346 showed an upregulation of genes linked to the ER-stress response. []. This finding, coupled with the observed accumulation of ubiquitinated proteins, suggests that Dihydroeponemycin treatment indeed triggers proteasome inhibition. [].

Q6: What is the significance of the Streptomyces sp. BRA-346 in Dihydroeponemycin research?

A: Streptomyces sp. BRA-346, a marine bacterium, has emerged as a promising source of Dihydroeponemycin and its structural analogs. [, ]. Research indicates that this strain not only produces Dihydroeponemycin but also a mixture of related epoxyketone peptides that exhibit potent antiglioma activity by inhibiting the proteasome. []. Further investigation into the biosynthetic gene cluster responsible for Dihydroeponemycin production in this strain could pave the way for generating novel derivatives with enhanced activity and selectivity. [].

Q7: What is the potential of Dihydroeponemycin in malaria treatment?

A: In silico studies have shown that Dihydroeponemycin can inhibit the Ubiquitin Proteasome System (UPS) of Plasmodium falciparum, the parasite responsible for malaria. []. This inhibition is significant as the UPS is crucial for the parasite's survival. Further research is needed to explore its efficacy in vivo and determine its potential as an antimalarial drug.

Q8: Are there other natural sources of Dihydroeponemycin?

A: While Streptomyces sp. BRA-346 is a significant source, research points to Streptomyces hygroscopicus as another organism capable of producing Dihydroeponemycin and related compounds. [, ]. This suggests that exploring diverse microbial sources could yield novel analogs with improved pharmacological properties.

Q9: What are the limitations of current Dihydroeponemycin research?

A: Despite its potential, Dihydroeponemycin research faces challenges, particularly in scaling up production from Streptomyces sp. BRA-346. []. Low yields and inconsistencies in production under laboratory conditions have hampered large-scale isolation and further studies. []. Addressing these limitations is crucial for advancing Dihydroeponemycin as a viable therapeutic option.

Q10: What are the future directions for Dihydroeponemycin research?

A: Future research should focus on optimizing production strategies to obtain sufficient quantities of Dihydroeponemycin and its analogs for extensive preclinical and clinical evaluation. []. Investigating structure-activity relationships through targeted modifications of the Dihydroeponemycin scaffold could lead to the development of more potent and selective proteasome inhibitors. []. Furthermore, exploring its therapeutic potential beyond cancer and malaria, particularly in diseases linked to proteasome dysfunction, holds promise for expanding its clinical applications.

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